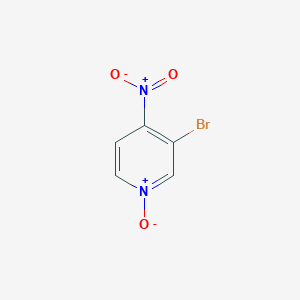

3-Bromo-4-nitropyridine N-oxide

Overview

Description

3-Bromo-4-nitropyridine N-oxide (CAS 1678-49-5) is a halogenated nitro-substituted pyridine N-oxide derivative. It serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and radiopharmaceuticals . The compound is synthesized via sequential oxidation and nitration of 3-bromopyridine. For example, 3-bromopyridine is first oxidized to its N-oxide using hydrogen peroxide and acetic acid, followed by nitration with nitric and sulfuric acids to introduce the nitro group at the 4-position .

Key properties include:

- Melting Point: 152–154°C

- Solubility: Sparingly soluble in water (0.92 g/L at 25°C)

- Stability: Air-sensitive, requiring storage under inert gas .

Its electron-deficient aromatic ring, activated by the nitro and N-oxide groups, enables nucleophilic substitution reactions at the meta position, a rare feat in pyridine chemistry . This reactivity is exploited in synthesizing fluorinated pyridines for positron emission tomography (PET) tracers and anti-inflammatory drugs like triflamide derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-4-nitropyridine N-oxide can be synthesized through the oxidation of 3-bromo-4-nitropyridine. Common oxidizing agents used in this process include hydrogen peroxide (H2O2) and peracetic acid (CH3CO3H) . Another method involves the use of 3-bromo-4-nitropyridine iodide or selenate, which undergoes a chemical reaction to form the corresponding nitropyridine derivative, followed by oxidation with hydrogen peroxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-nitropyridine N-oxide undergoes various chemical reactions, including:

Oxidation: Conversion to higher oxidation states using strong oxidizing agents.

Reduction: Reduction of the nitro group to an amino group.

Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracetic acid.

Reduction: Catalytic hydrogenation.

Substitution: Nucleophiles such as amines and thiols.

Major Products Formed:

Oxidation: Higher oxidation state derivatives.

Reduction: 3-Amino-4-nitropyridine N-oxide.

Substitution: Various substituted pyridine N-oxides.

Scientific Research Applications

Organic Synthesis

3-Bromo-4-nitropyridine N-oxide serves as a key intermediate in the synthesis of various organic compounds. Its reactivity is enhanced by the presence of both bromine and nitro groups, allowing for selective substitutions.

Reactivity and Substitution Patterns

The compound has been shown to react favorably in nucleophilic substitution reactions. For instance, when treated with tetrabutylammonium fluoride (TBAF), it preferentially undergoes fluorination at the meta position due to the electron-withdrawing effects of the nitro group:

| Reaction | Product | Yield |

|---|---|---|

| Fluorination with TBAF | 3-Fluoro-4-nitropyridine N-oxide | 20.7 ± 2.7% |

This reactivity is significant for synthesizing fluorinated derivatives that are useful in medicinal chemistry and imaging applications .

Pharmaceutical Applications

The compound is instrumental in developing pharmaceuticals, particularly those targeting neurological conditions. For example, derivatives of this compound are being investigated for their potential use in treatments for multiple sclerosis and other neurodegenerative diseases.

Case Study: Synthesis of [18F]3-Fluoro-4-aminopyridine

A notable application involves synthesizing [18F]3-fluoro-4-aminopyridine, a radiolabeled compound used in positron emission tomography (PET) imaging. The process begins with this compound, which undergoes fluorination to yield the desired product with specific yields noted in studies:

| Compound | Synthesis Route | Yield |

|---|---|---|

| [18F]3-Fluoro-4-aminopyridine | From this compound | Varies based on conditions |

This demonstrates the compound's utility in producing radiopharmaceuticals that can visualize demyelination in neurological disorders .

Agrochemical Applications

In agrochemistry, this compound can be utilized to synthesize various pesticides and herbicides. Its ability to act as a building block for more complex agrochemical structures enhances its value in agricultural applications.

Dye Production

The compound is also relevant in the dye industry, where it serves as an intermediate for synthesizing various colorants. The nitro group provides sites for further chemical modifications that are crucial for developing dyes with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-nitropyridine N-oxide involves its ability to act as both an electron donor and acceptor due to the presence of the N-oxide moiety. This push-pull property facilitates various chemical reactions, including nucleophilic substitution and oxidation-reduction processes . The compound’s molecular targets and pathways are primarily related to its reactivity with nucleophiles and oxidizing agents .

Comparison with Similar Compounds

Structural and Reactivity Comparisons

The table below compares 3-bromo-4-nitropyridine N-oxide with structurally related pyridine N-oxide derivatives:

Mechanistic Insights

- Meta-Fluorination: The nitro and N-oxide groups in this compound synergistically activate the pyridine ring for nucleophilic aromatic substitution (SNAr). Fluorination at the meta position occurs rapidly (5–10 minutes) with tetrabutylammonium fluoride (TBAF), yielding 3-fluoro-4-nitropyridine N-oxide . This contrasts with non-N-oxide analogs (e.g., 3-bromo-4-nitropyridine), where fluorination is unfeasible under similar conditions .

- Reduction: Catalytic hydrogenation of the nitro group in this compound produces 3-bromo-4-aminopyridine N-oxide, a precursor for triflamide-based anti-inflammatory drugs .

Stability and Handling

This compound’s air sensitivity distinguishes it from more stable analogs like 2,6-dimethylpyridine N-oxide, which lacks electron-withdrawing groups .

Biological Activity

3-Bromo-4-nitropyridine N-oxide (CAS 1678-49-5) is a compound of significant interest in organic synthesis, pharmaceuticals, and agrochemicals. This article delves into its biological activity, highlighting its mechanisms, applications, and relevant research findings.

The molecular formula of this compound is with a molecular weight of approximately 219 g/mol. It has a melting point range of 152°C to 154°C and is sparingly soluble in water (0.92 g/L at 25°C) .

| Property | Value |

|---|---|

| Molecular Formula | C5H3BrN2O3 |

| Molecular Weight | 219 g/mol |

| Melting Point | 152°C to 154°C |

| Solubility | Sparingly soluble in water (0.92 g/L at 25°C) |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study conducted by Matsumura and Ariga demonstrated that this compound can undergo nucleophilic substitutions, potentially leading to derivatives with enhanced biological properties . The reaction mechanisms involved suggest that the nitro group plays a crucial role in the compound's reactivity and subsequent biological effects.

Cytotoxicity

In vitro studies have shown that derivatives of this compound possess cytotoxic properties against various cancer cell lines. The compound's ability to interfere with cellular processes makes it a candidate for further investigation as an anticancer agent. The specific pathways through which it exerts these effects are still under investigation but may involve apoptosis induction and cell cycle arrest.

Case Studies

- Antimicrobial Activity : A study published in the Bulletin of the Chemical Society of Japan demonstrated that certain derivatives of this compound showed significant antibacterial activity against Gram-positive bacteria. The results indicated that modifications at the β-position could enhance efficacy .

- Cytotoxic Effects : In a recent study, derivatives synthesized from this compound were tested against human cancer cell lines (e.g., HeLa and MCF-7). The findings suggested that these compounds exhibit dose-dependent cytotoxicity, with some derivatives showing IC50 values in the low micromolar range .

Applications

This compound is utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity allows for the development of novel compounds with potential therapeutic applications.

Potential Applications:

- Pharmaceuticals : Development of new antimicrobial agents.

- Agrochemicals : Synthesis of effective pesticides.

- Organic Synthesis : As a building block for more complex molecules.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 3-Bromo-4-nitropyridine N-oxide and verifying its purity?

- Methodological Answer : Structural confirmation requires 1H and 13C NMR to identify aromatic protons and carbons, particularly the N-oxide and nitro group environments. For chiral derivatives or enantiomeric purity, HPLC with chiral stationary phases (e.g., Chiralpak OD-3) using mobile phases like isopropanol/hexane is critical. Purity can be assessed via retention time consistency and UV detection (e.g., 254 nm) .

Q. How can researchers achieve bromine substitution in this compound to introduce different functional groups?

- Methodological Answer : The bromine atom undergoes nucleophilic aromatic substitution (SNAr) under mild conditions. For example, reacting with amines in acetonitrile at room temperature replaces bromine with amino groups, enabling access to catalysts or intermediates. Optimization includes using polar aprotic solvents and controlling stoichiometry to minimize side reactions .

Q. What safety considerations are critical when handling this compound in laboratory settings?

- Methodological Answer : While explicit stability data are limited, structural analogs of aromatic N-oxides may exhibit mutagenic potential . Implement (Q)SAR models to predict mutagenicity, focusing on substructures like benzooxadiazole N-oxide alerts. Use gloves, fume hoods, and waste protocols aligned with mutagen handling guidelines .

Advanced Research Questions

Q. How can this compound be utilized in the synthesis of meta-fluorinated pyridines, and what methodological optimizations are critical?

- Methodological Answer : Direct radiofluorination at the meta position is enabled by the N-oxide group, which activates the pyridine ring. React with [18F]KF in acetonitrile at room temperature for 5–10 minutes, achieving moderate yields (30–50%). Post-fluorination, catalytic hydrogenation (e.g., H₂/Pd-C) converts nitro to amino groups. Key optimizations include avoiding excess base and ensuring anhydrous conditions to prevent hydrolysis .

Q. What computational approaches are effective in predicting the mutagenic potential of aromatic N-oxides like this compound?

- Methodological Answer : Use structure–activity relationship (SAR) fingerprinting to analyze substructures across public/proprietary databases. Focus on subclasses like benzo[c][1,2,5]oxadiazole N-oxide, which show strong mutagenic correlations. Tools like Leadscope’s expert-rule-based models integrate these alerts, improving predictive accuracy by downgrading general N-oxide alerts while flagging high-risk subclasses .

Q. In asymmetric catalysis, how can this compound derivatives be engineered to enhance enantioselectivity?

- Methodological Answer : Replace the bromine atom with chiral amines (e.g., pyrazolidinones) to create DMAP-like catalysts. Optimize enantiomeric excess (ee) by screening solvents (e.g., chloroform for rigidity) and chiral auxiliaries. Validate performance via kinetic resolution of racemic mixtures, monitored by chiral HPLC .

Q. What role does the N-oxide moiety play in the biological activity of derivatives, and how can this be leveraged in drug design?

- Methodological Answer : The N-oxide group enhances solubility and enables hydrogen bonding with biological targets. In radiopharmaceuticals, it facilitates isotope labeling (e.g., fluorine-18). Design derivatives by retaining the N-oxide while modifying substituents (e.g., nitro to amino groups) to balance bioavailability and target engagement .

Properties

IUPAC Name |

3-bromo-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O3/c6-4-3-7(9)2-1-5(4)8(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQMKADIENBVLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC(=C1[N+](=O)[O-])Br)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40338339 | |

| Record name | 3-Bromo-4-nitropyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1678-49-5 | |

| Record name | 3-Bromo-4-nitropyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.